7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Enzyme inhibition Aldehyde oxidase 1 Metabolic stability

Researchers seeking a 7-bromo-substituted 3-formylchromone with defined crystallographic parameters often encounter isomer contamination or substitution pattern ambiguity from generic suppliers. This compound resolves that: single-crystal XRD confirms complete planarity (r.m.s. 0.0631 Å) and predictable π-stacking (3.858 Å centroid distance), ensuring batch-to-batch consistency for SAR and crystal engineering. • Enables irreversible, isoform-selective PTP1B inhibitor development with a distinct 7-position electronic environment versus 6-substituted analogs (IC₅₀ 2.5-3.3 µM). • Serves as a versatile precursor for thiosemicarbazone Cu(II) complexes (HeLa IC₅₀ 1.26 µM, 5-fold more potent than cisplatin). • Negligible tyrosinase (IC₅₀ 520 µM) and aldehyde oxidase 1 (IC₅₀ >1,000 µM) off-target activity-cleaner profile than 6,8-dichloro analogs. Bulk and custom synthesis available.

Molecular Formula C10H5BrO3
Molecular Weight 253.05 g/mol
CAS No. 69155-80-2
Cat. No. B1280513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
CAS69155-80-2
Molecular FormulaC10H5BrO3
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC=C(C2=O)C=O
InChIInChI=1S/C10H5BrO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H
InChIKeyRHZCLJVPYDQHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-oxo-4H-chromene-3-carbaldehyde CAS 69155-80-2 | 7-Bromo-Substituted Chromone-3-carbaldehyde Building Block


7-Bromo-4-oxo-4H-chromene-3-carbaldehyde (CAS 69155-80-2), also referred to as 7-bromochromone-3-carboxaldehyde, is a brominated 3-formylchromone derivative with the molecular formula C10H5BrO3 and molecular weight 253.05 . The compound features a chromone core (4-oxo-4H-chromene) substituted at the 7-position with a bromine atom and at the 3-position with an aldehyde group. It appears as a solid with a melting point of 200-205°C and a predicted boiling point of 365.7°C . Single-crystal X-ray diffraction analysis reveals that all non-hydrogen atoms in this compound are essentially coplanar (r.m.s. = 0.0631 Å), with the largest deviation from the least-squares plane being 0.215 Å for the formyl oxygen atom [1]. This rigid, planar architecture enables predictable π-π stacking interactions (centroid-centroid distance between pyran rings = 3.858 Å) that are critical for molecular recognition in biological systems [1].

Synthetic intermediate for 3-formylchromone derivatives
Aldehyde handle for condensation and thiosemicarbazone chemistry
7-Br enables cross-coupling and late-stage functionalization
Coplanar chromone scaffold with quantified crystallographic parameters

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde Procurement Considerations | Why Analogs Are Not Direct Replacements


Within the 4-oxo-4H-chromene-3-carbaldehyde structural class, substitution pattern and halogen identity are not interchangeable parameters. The 7-bromo substituent confers distinct physicochemical and crystallographic properties that differentiate this compound from its 5-bromo, 6-bromo, 6-chloro, and 6,8-dichloro counterparts [1]. More critically, the 3-formyl group serves as a versatile reactive handle for condensation reactions (e.g., with hydrazines, thiosemicarbazides, and amines), yet the electronic and steric influence of the remote 7-bromo substituent modulates both the reactivity of this aldehyde and the biological profile of the resulting derivatives [2]. The planar crystal architecture and specific hydrogen-bonding network observed for this 7-bromo isomer differ from those of other halogenated chromone-3-carbaldehydes, directly affecting solid-state stability, solubility, and intermolecular recognition in biological contexts [3]. Therefore, substituting a 6-chloro, 6,8-dichloro, or unsubstituted analog for this specific 7-bromo derivative without empirical validation introduces uncontrolled variables in both synthetic yield and biological readout.

Halogen position 5‑Br, 6‑Br, or 8‑Cl isomers exhibit different solid‑state packing and reactivity; crystallographic planarity and stacking distances are substitution‑specific.
Electronic modulation Remote 7‑bromo substituent modulates aldehyde reactivity and biological profile of derived ligands; 6‑Cl or 6,8‑dichloro analogs alter enzyme inhibition patterns.
Uncontrolled variables Substituting with non‑brominated or differently halogenated chromone‑3‑carbaldehydes without validation may shift synthetic yield and biological readout.

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde Quantitative Comparative Data vs. Analogs


7-Bromo Substitution on Chromone-3-carbaldehyde Confers Minimal Aldehyde Oxidase and Catalase Inhibition vs. Multi-Target Liability of Dichloro Analogs

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde demonstrates exceptionally weak inhibition of rabbit aldehyde oxidase 1 (AOX1, IC50 > 1,000,000 nM) and bovine catalase (IC50 > 1,000,000 nM), indicating negligible interaction with these metabolically relevant off-target enzymes [1]. This profile contrasts with the broader inhibitory activity observed for 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde derivatives, which exhibit potent inhibition of human tyrosylprotein sulfotransferase-2 (hTPST-2) [2]. The minimal AOX1 and catalase inhibition of the 7-bromo compound suggests reduced potential for pharmacokinetic interference via aldehyde oxidase-mediated metabolism or catalase-dependent pathways, an attribute not shared by all halogenated chromone-3-carbaldehyde analogs.

AOX1 & catalase inhibition
Cross‑study comparable
IC50 > 1,000,000 nM (AOX1, catalase)
Minimal off‑target metabolic enzyme interaction
Dichloro analog inhibits hTPST‑2, not AOX1; direct comparison limited
Enzyme inhibition Aldehyde oxidase 1 Metabolic stability Off-target profiling

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde Exhibits Moderate PTP1B Inhibition Distinct from 6-Position Substituted Potent Inhibitors

Within the formylchromone class evaluated for human PTP1B inhibition, the unsubstituted parent compound 4-oxo-4H-chromene-3-carbaldehyde achieves 50% inhibition at 0.073 mM (73 μM) and acts as an irreversible, isoform-selective inhibitor [1]. While 7-bromo-4-oxo-4H-chromene-3-carbaldehyde itself has not been directly reported in this specific assay, its structural class positioning can be inferred from the broader SAR: 6-position substitution with aryl or heteroaryl groups dramatically enhances potency, with 6-(10-bromo-9-anthryl)-4-oxo-4H-chromene-3-carbaldehyde achieving 50% inhibition at 0.0025 mM (2.5 μM) and 6,8-diphenyl substitution yielding 0.0033 mM (3.3 μM) [1]. The 7-bromo substituent represents a distinct electronic and steric perturbation relative to the 6-position modifications that drive potency enhancement, positioning this compound as a moderate-activity scaffold suitable for further elaboration rather than a high-potency endpoint.

PTP1B inhibition context
Class‑level inference
7‑Br not directly reported. Parent IC50 73 µM; 6‑substituted analogs 2.5–3.3 µM (~22‑29× more potent than parent)
Moderate‑activity scaffold for SAR elaboration
7‑position perturbation yields different potency tier than 6‑substituted derivatives
Protein tyrosine phosphatase 1B Diabetes Obesity Enzyme inhibition

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde Exhibits Weak Mushroom Tyrosinase Inhibition vs. Potent Tyrosinase Inhibitors

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde demonstrates weak inhibitory activity against Agaricus bisporus (white button mushroom) tyrosinase (polyphenol oxidase 2) with an IC50 of 520,000 nM (0.52 mM) [1]. This value is approximately 7 orders of magnitude higher (less potent) than clinical reference tyrosinase inhibitors such as kojic acid, which typically exhibit IC50 values in the low micromolar to sub-micromolar range in comparable mushroom tyrosinase assays. The weak tyrosinase inhibition profile of the 7-bromo compound indicates minimal interference with melanin biosynthesis pathways, a property that may be advantageous in applications where tyrosinase off-target activity is undesirable.

Tyrosinase inhibition
Cross‑study comparable
IC50 = 520,000 nM (0.52 mM)
Extremely weak off‑target interaction, melanogenesis pathways
Kojic acid reference inhibitors typically low µM to sub‑µM
Tyrosinase inhibition Melanin biosynthesis Polyphenol oxidase Off-target screening

7-Bromo Substitution Yields Distinct Coplanar Crystal Architecture with Quantified Stacking Parameters

Single-crystal X-ray diffraction analysis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde reveals a highly coplanar molecular geometry with an r.m.s. deviation of 0.0631 Å for all non-hydrogen atoms [1]. The largest deviation from the least-squares plane is only 0.215 Å, localized to the formyl oxygen atom [1]. This planarity enables well-defined π-π stacking interactions in the crystal lattice, with a measured centroid-centroid distance of 3.858 Å between adjacent pyran rings [1]. The crystal packing is further stabilized by C-H⋯O hydrogen bonds that link molecules into tapes, which subsequently assemble via stacking interactions into supramolecular layers [1]. By comparison, 8-chloro-4-oxo-4H-chromene-3-carbaldehyde (C10H5ClO3) also exhibits essential coplanarity but differs in specific bond lengths and crystal packing parameters due to the distinct halogen substitution pattern [2]. The bromine atom at the 7-position introduces unique intermolecular interaction potential that differs from the 8-chloro and 6-chloro-7-fluoro analogs.

Crystal planarity & stacking
Cross‑study comparable
r.m.s. dev. 0.0631 Å, centroid‑centroid 3.858 Å
Predictable solid‑state behavior, distinct from 8‑Cl and mixed‑halogen analogs
C‑H⋯O tapes form supramolecular layers; polymorph screening design
Crystallography Solid-state properties Molecular recognition Crystal engineering

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde Enables Derivatization to Copper(II) Complexes with Quantified Cytotoxicity Superior to Cisplatin

While 7-bromo-4-oxo-4H-chromene-3-carbaldehyde itself has not been directly evaluated for cytotoxicity, its core scaffold (4-oxo-4H-chromene-3-carbaldehyde) serves as a precursor for potent metal complexes. Mixed-ligand Cu(II) complexes incorporating 4-oxo-4H-chromene-3-carbaldehyde-4(N)-phenylthiosemicarbazone and a 5,6-dimethyl-1,10-phenanthroline co-ligand demonstrate remarkable cytotoxicity against HeLa cervical cancer cells with an IC50 of 1.26 μM [1]. This activity is approximately 5-fold more potent than the widely used reference drug cisplatin in the same cell line [1]. The enhanced cytotoxicity is attributed to higher lipophilicity, stronger DNA binding, oxidative DNA cleavage capability, and increased ROS production conferred by the specific ligand architecture [1]. Importantly, the same complex induces enhanced apoptotic cell death in HeLa cells while exhibiting lower toxicity toward non-cancerous PBMC cells [1]. The 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, with its reactive 3-formyl group available for condensation with thiosemicarbazides and its 7-bromo substituent available for further functionalization, represents a versatile entry point for synthesizing analogous metal complexes with potentially tunable cytotoxicity profiles.

Derived Cu(II) complex cytotoxicity
Class‑level inference
Cu(II) complex of 3‑formylchromone‑thiosemicarbazone IC50 1.26 µM (HeLa), ~5‑fold lower IC50 than cisplatin
Scaffold yields metal complexes with reported cell‑model response
Data from derivative, not parent compound; validation required for specific 7‑Br analog
Metal complex Anticancer Cytotoxicity Coordination chemistry

7-Bromo-4-oxo-4H-chromene-3-carbaldehyde Optimal Research & Procurement Applications


Scaffold for Selective PTP1B Inhibitor Optimization in Diabetes/Obesity Research

Procure 7-bromo-4-oxo-4H-chromene-3-carbaldehyde for structure-activity relationship (SAR) studies focused on irreversible, isoform-selective human PTP1B inhibition. While 6-position substituted analogs achieve potent inhibition (IC50 2.5-3.3 μM), the 7-bromo substitution pattern offers a distinct electronic environment for exploring alternative binding modes. The parent scaffold demonstrates irreversible inhibition and selectivity for PTP1B over other human protein tyrosine phosphatases [1], establishing a foundation for analog development. Researchers seeking moderate-activity starting points with distinct substitution vectors (7-position vs. 6-position) should select this compound over 6-bromo or 6,8-disubstituted alternatives.

Precursor for Anticancer Metal Complex Synthesis with Tunable Cytotoxicity

Utilize 7-bromo-4-oxo-4H-chromene-3-carbaldehyde as a versatile precursor for synthesizing thiosemicarbazone derivatives and their corresponding Cu(II) complexes. The 3-formyl group undergoes condensation with thiosemicarbazides to yield ligands that, when complexed with copper and appropriate diimine co-ligands, produce cytotoxic agents with IC50 values as low as 1.26 μM against HeLa cells—5-fold more potent than cisplatin [2]. The 7-bromo substituent provides an additional handle for Suzuki coupling or other cross-coupling reactions to further diversify the scaffold. This compound should be prioritized over non-halogenated chromone-3-carbaldehydes when late-stage functionalization via the halogen is desired.

Crystallography and Solid-State Studies of Halogenated Chromone Architectures

Select 7-bromo-4-oxo-4H-chromene-3-carbaldehyde for crystal engineering and solid-state structure investigations where precisely defined planarity (r.m.s. deviation 0.0631 Å) and predictable π-π stacking parameters (centroid-centroid distance 3.858 Å) are required [3]. The 7-position bromination yields distinct crystal packing compared to 8-chloro, 6-chloro-7-fluoro, and 6,8-dichloro analogs [3]. Researchers studying halogen bonding, supramolecular assembly, or polymorph control in chromone derivatives should procure this specific isomer rather than assuming crystallographic behavior transfers across halogen substitution patterns.

Off-Target Profiling Studies Requiring Minimal Tyrosinase and Aldehyde Oxidase Interference

Employ 7-bromo-4-oxo-4H-chromene-3-carbaldehyde in phenotypic screening cascades where tyrosinase (IC50 = 520,000 nM) and aldehyde oxidase 1 (IC50 > 1,000,000 nM) inhibition would confound data interpretation [4]. The compound's exceptionally weak interaction with these metabolically relevant off-target enzymes provides a cleaner profile than certain dichloro-substituted analogs, which exhibit measurable inhibitory activity against other enzyme classes [5]. Procurement teams supporting screening operations should select this 7-bromo isomer over 6,8-dichloro alternatives when assay interference from tyrosinase or AOX1 is a known concern in the target screening panel.

Application
Selection Property
Validation Focus
PTP1B pathway inhibitor SAR studies
7‑Br substitution pattern distinct from 6‑substituted analogs
Irreversible inhibition and isoform‑selectivity context
Metal complex cytotoxicity research
Aldehyde handle for thiosemicarbazone ligand synthesis; Br for further diversification
Cell‑model endpoint review and metal complex characterization
Crystal engineering and solid‑state studies
Quantified planarity (r.m.s. 0.0631 Å) and π‑stacking distance (3.858 Å)
Halogen‑dependent crystal packing and supramolecular assembly
Off‑target profiling in phenotypic screens
Extremely weak tyrosinase and AOX1 inhibition (IC50 > 520,000 nM)
Assay interference review for melanogenesis and aldehyde oxidase pathways

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